N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
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Overview
Description
N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound with a unique structure that combines a phenyl group, a pyrimidinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-dimethylphenyl group, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The final step involves the coupling of the pyrimidinyl group under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine: shares similarities with other compounds that have a phenyl, pyrimidinyl, and piperidinyl group in their structure.
(3,5-Dimethylphenyl)-[4-[methyl-(4-pyrimidinyl)amino]piperidin-1-yl]methanone: Similar structure but lacks the methyl group on the pyrimidinyl ring.
(3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyridin-4-yl)amino]piperidin-1-yl]methanone: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-9-15(2)11-17(10-14)20(25)24-7-5-18(6-8-24)23(4)19-12-16(3)21-13-22-19/h9-13,18H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNASJDSYIIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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